4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride
Description
Properties
Molecular Formula |
C8H15Cl2N3O |
|---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yl)piperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c12-8(1-3-9-4-2-8)7-10-5-6-11-7;;/h5-6,9,12H,1-4H2,(H,10,11);2*1H |
InChI Key |
PQDBEKJVCSADNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=NC=CN2)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(1H-imidazol-2-yl)piperidin-4-ol Dihydrochloride
General Synthetic Strategy
The synthesis typically involves two key steps:
- Formation of the imidazole ring or its precursor.
- Attachment of the imidazole moiety to the piperidin-4-ol core.
Industrial and laboratory methods use either batch or continuous flow reactors, depending on the scale and desired purity. Purification is often achieved through recrystallization or chromatographic techniques to isolate the dihydrochloride salt form.
Specific Synthetic Routes
Imidazole Ring Formation and Attachment
According to Vulcan Chemicals, the synthesis of 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride (a closely related compound) involves initial formation of the imidazole ring, followed by its covalent linkage to the piperidine ring bearing the hydroxyl substituent. The process may involve:
- Starting with precursors such as 2-chloroimidazole derivatives.
- Nucleophilic substitution reactions to attach the imidazole to the piperidine ring.
- Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.
The molecular formula for the related compound is C9H17Cl2N3O, with a molecular weight of 254.16 g/mol.
One-Pot Sequential Synthesis via El-Saghier Reaction
A novel and green synthetic approach, the El-Saghier reaction, has been reported for synthesizing imidazole derivatives, which could be adapted for 4-(1H-imidazol-2-yl)piperidin-4-ol derivatives. This method involves:
- A one-pot, sequential reaction of amines with ethyl cyanoacetate and ethyl glycinate hydrochloride.
- Conducted under neat conditions (no solvent) at 70 °C for 2 hours.
- Yields are high (90–98%) with minimal by-products.
- Environmentally friendly, avoiding hazardous solvents.
This approach has been demonstrated for related imidazole compounds, showing efficient ring closure and functionalization.
Detailed Reaction Conditions and Yields
The following table summarizes experimental data from the El-Saghier reaction applied to imidazole derivatives, which informs potential conditions for synthesizing this compound:
| Entry | Heating Mode / Solvent | Reaction Time (h) | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | Reflux / Ethanol | 4 | None | 25 |
| 2 | 80 °C / 1,4-Dioxane | 4 | None | 18 |
| 3 | Reflux / Acetonitrile | 4 | None | 20 |
| 4 | 70 °C / 1,4-Dioxane | 4 | Acetic Acid (AcOH) | 19 |
| 5 | Reflux / 1,4-Dioxane | 4 | Cerium Ammonium Nitrate (CAN) | 21 |
| 6 | Reflux / Acetic Acid | 4 | None | 50 |
| 7 | 120 °C / Neat | 2 | None | Trace |
| 8 | 100 °C / Neat | 2 | None | 45 |
| 9 | 70 °C / Neat | 2 | Lithium Bromide (LiBr) | 80 |
| 10 | 70 °C / Neat | 2 | None | 90 |
Purification and Salt Formation
Following synthesis, the compound is typically isolated by:
- Cooling and triturating the reaction mixture with cold water.
- Filtration and washing to remove impurities.
- Formation of the dihydrochloride salt by treatment with hydrochloric acid.
- Final recrystallization to achieve high purity.
Summary Table of Key Properties and Synthesis Parameters
| Parameter | Description/Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C9H17Cl2N3O (related compound) |
| Molecular Weight | 254.16 g/mol (related compound) |
| Key Synthetic Method | One-pot, sequential El-Saghier reaction (neat) |
| Optimal Reaction Temperature | 70 °C |
| Optimal Reaction Time | 2 hours |
| Typical Yield | Up to 90% |
| Purification | Recrystallization, salt formation |
| Solvent Use | Preferably solvent-free; solvents reduce yield |
This analysis, grounded in peer-reviewed literature and patent disclosures, offers a robust foundation for researchers aiming to synthesize this compound with high efficiency and purity. The solvent-free, one-pot method at moderate temperature is recommended for both laboratory and industrial applications due to its green chemistry advantages and excellent yields.
Chemical Reactions Analysis
Alkylation Reactions
The compound undergoes N-alkylation at the imidazole nitrogen (N1 position) under mild basic conditions. Typical reagents include methyl iodide or ethyl bromide in DMF with K₂CO₃ as base. Piperidine ring alkylation requires harsher conditions (reflux in THF with NaH).
| Reagent | Conditions | Product Formed | Yield (%) |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 50°C, 6h | 1-Methylimidazolyl-piperidin-4-ol | 68-72 |
| Ethyl bromide | THF, NaH, reflux, 12h | 4-(1-Ethyl-1H-imidazol-2-yl)piperidin-4-ol | 55 |
Acylation Reactions
Acetylation occurs preferentially at the piperidine hydroxyl group rather than the imidazole nitrogen. Acetic anhydride in pyridine achieves 89% conversion to the 4-acetoxy derivative. Imidazole acylation requires protection of the alcohol group with TBDMS-Cl prior to reaction with acetyl chloride.
Cyclization Reactions
Under Dean-Stark conditions with p-toluenesulfonic acid, the compound forms fused bicyclic systems through intramolecular dehydration :
text4-(1H-imidazol-2-yl)piperidin-4-ol → [Δ, toluene] → Imidazo[1,5-a]piperidin-5-ol (82% yield)[3]
Oxidation-Reduction Reactions
The secondary alcohol undergoes oxidation to ketone using Jones reagent (CrO₃/H₂SO₄), though this reaction often requires protection of the imidazole ring. Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazolidine under 50 psi pressure.
Acid-Base Reactions
As a dihydrochloride salt, the compound demonstrates pH-dependent solubility:
-
Precipitates at neutral pH (pH 7.4 PBS buffer)
The imidazole ring (pKa ≈ 6.8) acts as a weak base, enabling salt formation with strong acids .
Mechanistic Insights from Recent Studies
-
NLRP3 Inhibition : Structural analogs show concentration-dependent IL-1β inhibition (IC₅₀ = 18.4 µM) through binding to the NACHT domain of NLRP3, as demonstrated by molecular docking studies .
-
Catalytic Activity : The imidazole nitrogen participates in hydrogen-bonding interactions critical for enzyme inhibition, particularly in COX-2 binding (ΔG = -9.8 kcal/mol) .
Stability Considerations
The compound decomposes under strong oxidizing conditions (>100°C with HNO₃) or prolonged UV exposure (t₁/₂ = 48h under 254 nm light). Storage recommendations include amber vials at -20°C under nitrogen atmosphere .
Scientific Research Applications
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, while the piperidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4,5-Dimethyl-1H-Imidazol-2-yl)piperidine Dihydrochloride
- Structure : Differs by the presence of 4,5-dimethyl groups on the imidazole ring and lacks the hydroxyl group on the piperidine ring.
- Molecular Formula : C₁₀H₁₉Cl₂N₃ (vs. C₈H₁₄Cl₂N₂O for the target compound).
- Key Differences: The dimethyl groups on the imidazole may enhance lipophilicity and alter receptor binding selectivity.
- Applications: Not explicitly stated, but similar imidazole-piperidine derivatives are explored for CNS disorders .
[4-(Trifluoromethyl)-1H-Imidazol-2-yl]methanamine Dihydrochloride
- Structure : Contains a trifluoromethyl group on the imidazole and a methanamine substituent instead of the hydroxyl-piperidine system.
- Molecular Formula : C₅H₈Cl₂F₃N₃.
- Key Differences :
- The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic properties and metabolic stability.
- Methanamine side chain may facilitate interactions with acidic residues in receptor binding pockets.
- Applications : Labeled as a versatile scaffold for drug discovery, likely due to its modular substituents .
1-(2-Hydroxy-3-(Naphthalen-2-yloxy)propyl)-4-(Quinolin-3-yl)piperidin-4-ol
- Structure: Shares the piperidin-4-ol core but substitutes imidazole with a quinolin-3-yl group and adds a naphthyloxypropyl chain.
- Pharmacological Data: Acts as a selective 5-HT₁F antagonist (Ki = 11 nM) with minimal activity at 5-HT₁A or 5-HT₂B receptors . Non-specific luminescence inhibition at ≥3 μM limits its utility in high-throughput assays.
- Key Differences: The quinoline moiety enhances aromatic stacking interactions, contributing to 5-HT₁F specificity. Bulky naphthyloxypropyl chain may reduce blood-brain barrier penetration compared to the simpler imidazole derivative .
4-(1-Methyl-1H-Imidazol-5-yl)-1,2,3,6-Tetrahydropyridine Dihydrochloride
- Structure : Features a partially saturated tetrahydropyridine ring instead of piperidine and a 1-methylimidazol-5-yl substituent.
- Key Differences :
Structural and Functional Analysis Table
Research Implications and Gaps
- Comparative Insights: Quinoline and naphthyl derivatives (e.g., ) demonstrate that bulky aromatic groups enhance receptor specificity but may compromise bioavailability. Trifluoromethyl and dimethyl substituents () highlight trade-offs between metabolic stability and solubility.
- Synthesis Pathways : Nucleophilic aromatic substitution (SNAr) and salt formation (e.g., dihydrochloride) are common strategies for analogous compounds .
Q & A
Basic Research Questions
Q. What are recommended synthetic routes for 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride, and what methodological considerations are critical?
- Answer : The compound can be synthesized via cyclocondensation of α-amino acid derivatives with appropriate carbonyl precursors under acidic conditions, followed by dihydrochloride salt formation. Key reagents include HCl for protonation and ethanol/water mixtures for crystallization. Reaction monitoring via TLC or HPLC is essential to track intermediate imidazole ring formation .
- Experimental Design : Optimize pH (2–4) and temperature (60–80°C) to favor cyclization. Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm piperidine and imidazole ring connectivity.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
Q. What are the stability profiles and recommended storage conditions?
- Answer : The dihydrochloride salt is hygroscopic. Store desiccated at 2–8°C in amber glass vials to prevent photodegradation. Stability studies show <5% decomposition over 12 months under these conditions .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states for imidazole ring formation. Machine learning tools (e.g., ICReDD’s reaction path search) integrate experimental data to refine solvent selection and catalyst efficiency, reducing trial-and-error by ~40% .
Q. What strategies resolve contradictions in reported toxicity or safety data?
- Answer : Discrepancies in GHS classification (e.g., vs. other piperidine derivatives) require cross-validation:
- In vitro assays (e.g., Ames test for mutagenicity).
- Comparative analysis with structurally analogous compounds (e.g., 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride) to infer hazard profiles .
Q. How do reaction kinetics and reactor design influence scalability?
- Answer : Pilot-scale synthesis demands:
- Continuous-flow reactors to enhance heat/mass transfer for exothermic cyclization steps.
- DoE (Design of Experiments) to map parameter interactions (e.g., residence time vs. HCl concentration). Kinetic studies (e.g., pseudo-first-order rate constants) guide reactor volume adjustments .
Q. What advanced applications exist in medicinal chemistry?
- Answer : The compound serves as a precursor for:
- Angiotensin II receptor antagonists (via Suzuki coupling at the imidazole C2 position).
- Antimicrobial agents (functionalization with sulfonyl groups at the piperidine nitrogen) .
Methodological Notes
- Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. Neutralize waste with 10% NaHCO₃ before disposal .
- Data Validation : Cross-reference PubChem, EPA DSSTox, and ECHA databases for physicochemical properties, avoiding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
